molecular formula C12H16N4O B12224736 6-(Piperidin-4-ylmethoxy)imidazo[1,2-b]pyridazine

6-(Piperidin-4-ylmethoxy)imidazo[1,2-b]pyridazine

Cat. No.: B12224736
M. Wt: 232.28 g/mol
InChI Key: YLUVUWBAKXDTEU-UHFFFAOYSA-N
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Description

6-(Piperidin-4-ylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-b]pyridazine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-ylmethoxy)imidazo[1,2-b]pyridazine typically involves the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the piperidin-4-ylmethoxy group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a pyridazine derivative with an imidazole precursor can be achieved using a suitable catalyst and solvent system .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-ylmethoxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-ylmethoxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit IL-17A, a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases. By binding to IL-17A, it prevents the cytokine from interacting with its receptor, thereby reducing inflammation and tissue damage .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine: The parent compound with similar biological activities.

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with distinct pharmacological properties.

    Imidazo[1,2-c]pyrimidine: Known for its kinase inhibition activity

Uniqueness

6-(Piperidin-4-ylmethoxy)imidazo[1,2-b]pyridazine stands out due to its specific inhibitory effects on IL-17A, making it a promising candidate for treating autoimmune diseases. Its unique structure allows for selective binding to its target, which is not commonly observed in other similar compounds .

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

6-(piperidin-4-ylmethoxy)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H16N4O/c1-2-12(15-16-8-7-14-11(1)16)17-9-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6,9H2

InChI Key

YLUVUWBAKXDTEU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=NN3C=CN=C3C=C2

Origin of Product

United States

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